molecular formula C26H23NO5 B2370457 3-Benzoyl-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one CAS No. 866589-65-3

3-Benzoyl-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one

Cat. No.: B2370457
CAS No.: 866589-65-3
M. Wt: 429.472
InChI Key: QBNVIVQUVDOPRB-UHFFFAOYSA-N
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Description

3-Benzoyl-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with benzoyl, dimethoxy, and methoxyphenyl substituents, making it a molecule of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoyl-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with a ketone.

    Introduction of Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Methoxylation: The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

    Final Assembly: The final compound is assembled through a series of coupling reactions and purification steps to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed to replace methoxy groups with other substituents using reagents like sodium ethoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium ethoxide in ethanol under reflux conditions.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with additional carbonyl or carboxyl groups.

    Reduction: Formation of alcohol derivatives of the quinoline core.

    Substitution: Formation of quinoline derivatives with different substituents replacing the methoxy groups.

Scientific Research Applications

3-Benzoyl-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Benzoyl-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the substituents present on the quinoline core.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family, known for its antimalarial properties.

    4-Hydroxyquinoline: A derivative with hydroxyl substitution, known for its antimicrobial activity.

    2-Methylquinoline: A methyl-substituted quinoline with applications in organic synthesis and as a precursor for dyes.

Uniqueness

3-Benzoyl-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of benzoyl, dimethoxy, and methoxyphenyl groups can enhance its binding affinity to certain molecular targets and improve its solubility and stability compared to other quinoline derivatives.

Properties

IUPAC Name

3-benzoyl-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO5/c1-30-19-11-7-8-17(12-19)15-27-16-21(25(28)18-9-5-4-6-10-18)26(29)20-13-23(31-2)24(32-3)14-22(20)27/h4-14,16H,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNVIVQUVDOPRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)OC)OC)C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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